![molecular formula C21H22ClN3O5S2 B2516960 N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide CAS No. 866842-41-3](/img/structure/B2516960.png)
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O5S2 and its molecular weight is 495.99. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has revealed their metabolism pathways in human and rat liver microsomes. These studies are crucial for understanding the environmental and health impacts of these compounds. They highlight the complex metabolic activation pathways that can lead to carcinogenic products, emphasizing the importance of metabolic studies in evaluating compound safety (Coleman et al., 2000).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines
The synthesis of novel compounds from visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, showcases the potential for creating new therapeutic agents from complex chemical reactions. This research demonstrates the versatility of chemical synthesis in generating compounds with specific biological activities, which could be applied to the synthesis and study of N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide (Abu‐Hashem et al., 2020).
Amide Derivatives and Anion Coordination
Research on amide derivatives with specific spatial orientations and their ability to form channel-like structures through weak interactions is a fascinating area. These findings could inform the design and synthesis of N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide, particularly in understanding how its structure could influence its interactions and functions (Kalita & Baruah, 2010).
Chloroacetamide Inhibition of Fatty Acid Synthesis
The study of chloroacetamide compounds on fatty acid synthesis in green algae provides insight into their mode of action as herbicides. This research has implications for understanding the biochemical pathways affected by similar compounds, which could extend to the study of N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide and its potential biological activities (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-29-15-6-4-14(5-7-15)25(21-24-17-11-32(27,28)12-19(17)31-21)10-20(26)23-16-9-13(22)3-8-18(16)30-2/h3-9,17,19H,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBTPCLPZEKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC4CS(=O)(=O)CC4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)acetamide |
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